Chlorotoxin - 163515-35-3

Chlorotoxin

Catalog Number: EVT-242621
CAS Number: 163515-35-3
Molecular Formula: C158H249N53O47S11
Molecular Weight: 3996 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chlorotoxin (CLTX) is a 36-amino acid peptide initially isolated from the venom of the Israeli deathstalker scorpion, Leiurus quinquestriatus [, ]. It belongs to a family of small, disulfide-rich peptides known as scorpion toxins [, ]. CLTX is characterized by its high stability and unique ability to preferentially bind to certain types of cancer cells, particularly gliomas and tumors of neuroectodermal origin [, ]. This property has led to its exploration as a valuable tool for tumor imaging, targeted therapy, and other biomedical applications [].

Future Directions
  • Investigating Chlorotoxin-like Peptides: The discovery of CLTX has spurred interest in identifying and characterizing other scorpion venom peptides with similar properties [, ]. Exploring the therapeutic potential of these peptides could lead to novel cancer treatments.

Fluoropropionyl-Chlorotoxin ([18F]-FP-Chlorotoxin)

Compound Description: [18F]-FP-Chlorotoxin is a radiolabeled derivative of chlorotoxin, synthesized by reacting chlorotoxin with [18F]-NFB (4-nitrophenyl 2-[18F]fluoropropionate). This compound is designed for Positron Emission Tomography (PET) imaging of gliomas, leveraging the tumor-targeting properties of chlorotoxin. []

Relevance: [18F]-FP-Chlorotoxin exhibits a similar tumor-targeting ability to chlorotoxin, making it suitable for glioma imaging. Preclinical studies demonstrated its ability to accumulate in glioma tissues with a higher tumor-to-background ratio compared to [18F]-FDG, a standard PET tracer, suggesting its potential as a diagnostic tool for gliomas. []

Iodochlorotoxin (131I-Chlorotoxin or 131I-TM-601)

Compound Description: 131I-Chlorotoxin is a radiopharmaceutical composed of chlorotoxin linked to the radioisotope iodine-131. Developed for targeted radiotherapy of gliomas, it exploits the tumor-specific binding properties of chlorotoxin to deliver radiation directly to cancer cells. [, , , , ]

Relevance: Similar to chlorotoxin, 131I-Chlorotoxin displays high affinity for glioma cells. The attached iodine-131 provides a radioactive payload for targeted radiotherapy. Clinical trials have investigated its safety and efficacy, suggesting its potential as a therapeutic agent for gliomas. [, , , , ]

Chlorotoxin-Cy5.5

Compound Description: Chlorotoxin-Cy5.5 is a conjugate of chlorotoxin and the near-infrared fluorescent dye Cy5.5. It acts as a tumor-imaging agent, enabling the visualization of cancer cells during surgery. [, ]

Relevance: This conjugate retains the tumor-targeting ability of chlorotoxin and emits near-infrared fluorescence upon excitation. This property enables real-time identification of tumor margins during surgical procedures, potentially improving the accuracy of tumor resection and reducing recurrence. [, ]

Chlorotoxin-Saporin (CTX-SAP)

Compound Description: Chlorotoxin-Saporin is a targeted toxin conjugate comprising chlorotoxin linked to Saporin, a ribosome-inactivating protein. This conjugate is designed to specifically kill cancer cells by targeting chlorotoxin to tumor cells and delivering the cytotoxic Saporin payload. []

Relevance: CTX-SAP combines the cell-targeting properties of chlorotoxin with the potent cytotoxicity of Saporin. This combination results in a targeted therapeutic agent that aims to selectively eliminate cancer cells while minimizing damage to healthy tissues. []

Chlorotoxin-IgG-Fc Fusion Proteins

Compound Description: These are engineered proteins where chlorotoxin is fused to the Fc region of human immunoglobulin G (IgG). They exist in both monomeric (M-CTX-Fc) and dimeric forms and are being investigated for their potential to target and inhibit the growth of glioma and pancreatic cancer cells. [, ]

Relevance: These fusion proteins retain the tumor-targeting properties of chlorotoxin. The Fc region of IgG provides additional functionalities, such as increased serum half-life and the potential to elicit antibody-dependent cell-mediated cytotoxicity (ADCC) against tumor cells. [, ]

Buthus martensii Karsch Chlorotoxin (BmK CT)

Compound Description: BmK CT is a chlorotoxin-like peptide isolated from the venom of the Chinese scorpion Buthus martensii Karsch. It shares structural similarities with chlorotoxin and exhibits similar inhibitory effects on glioma cell growth and invasion. [, , ]

Relevance: BmK CT is a naturally occurring analog of chlorotoxin, suggesting a conserved mechanism of action. Its similar biological activity makes it a valuable tool for comparative studies and further exploration of its therapeutic potential against gliomas. [, , ]

Chlorotoxin-derived Bicyclic Peptides (e.g., bicycle-P3)

Compound Description: These are synthetic peptides designed based on the structure of chlorotoxin, incorporating two cyclic structures for increased stability and target affinity. They are being explored for targeted imaging of glioblastomas. []

Relevance: These peptides mimic the tumor-targeting properties of chlorotoxin while potentially offering improved stability and pharmacokinetic profiles due to their bicyclic structure. This makes them promising candidates for developing new imaging and therapeutic agents. []

Chlorotoxin Fragments

Compound Description: Researchers have synthesized various linear fragments of chlorotoxin, lacking the characteristic disulfide bonds, to study the structure-activity relationship of the peptide. Notably, the C-terminal octapeptide fragment retained the ability to inhibit cell migration. []

Relevance: Investigating chlorotoxin fragments helps identify the minimal active sequence required for its biological activities. Understanding the contributions of different regions of the peptide to its function can guide the development of smaller and more targeted therapeutic molecules. []

Disulfide Bond Analogs of Chlorotoxin

Compound Description: These are synthetic analogs of chlorotoxin where the disulfide bonds, crucial for its structure and stability, are replaced with l-α-aminobutyric acid residues. Studying these analogs provides insights into the role of each disulfide bond in the peptide’s folding, stability, and biological activity. []

Relevance: Analyzing the impact of replacing disulfide bonds on chlorotoxin’s structure and activity helps determine which structural features are essential for its function. This information is crucial for designing more stable and efficient analogs for therapeutic applications. []

Source and Classification

Chlorotoxin is primarily isolated from the venom of the scorpion Leiurus quinquestriatus, commonly known as the Israeli yellow scorpion. It belongs to a class of proteins known as scorpion toxins, which are characterized by their ability to disrupt ion channel functions in target cells. The compound is classified under neurotoxins due to its effects on neural tissues and its interaction with ion channels, particularly chloride channels.

Synthesis Analysis

Methods

Chlorotoxin can be synthesized using various methods, including:

  1. Native Chemical Ligation: This method allows for the synthesis of long peptides by joining two peptide fragments through a thioester bond. Recent advancements have made it suitable for Fmoc-based solid-phase peptide synthesis (SPPS) . The process involves creating a thioester at the C-terminal of one peptide fragment, which can then react with a second peptide containing a cysteine residue.
  2. Solid-Phase Peptide Synthesis: This technique has been widely used for synthesizing chlorotoxin fragments. Standard stepwise Fmoc SPPS methods are employed, utilizing automated synthesizers . The peptides are cleaved from the resin using specific cleavage cocktails and purified via reversed-phase high-performance liquid chromatography (RP-HPLC).
  3. Recombinant DNA Techniques: Chlorotoxin can also be produced in Escherichia coli using recombinant DNA technology. The gene encoding chlorotoxin is cloned into plasmids that facilitate expression in bacterial systems, followed by purification through metal affinity chromatography .

Technical Details

The synthesis typically involves:

  • Deprotection and Cleavage: Peptides are deprotected and cleaved from the resin using trifluoroacetic acid mixtures.
  • Purification: Crude peptides are purified using RP-HPLC, ensuring high purity levels necessary for biological assays.
  • Characterization: Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity of synthesized chlorotoxin.
Molecular Structure Analysis

Chlorotoxin consists of 36 amino acids with a specific sequence that includes several cysteine residues capable of forming disulfide bonds, contributing to its structural stability . The molecular structure features a compact fold stabilized by these disulfide linkages, which are crucial for its biological activity.

Data

  • Molecular Weight: Approximately 4 kDa.
  • Amino Acid Sequence: The sequence includes critical residues that facilitate its interaction with chloride channels and other cellular targets.
Chemical Reactions Analysis

Chlorotoxin undergoes various chemical reactions that are pivotal for its function:

  • Binding Reactions: Chlorotoxin binds specifically to chloride channels, inhibiting their activity. This binding is essential for its role in disrupting cellular ion homeostasis.
  • Chemical Modifications: Research has explored modifications at specific amino acid residues to enhance or alter its biological activity, such as substituting cysteine residues with alanine to prevent disulfide bond formation .

Technical Details

The binding affinity and kinetics can be analyzed using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), providing insights into how chlorotoxin interacts with its targets.

Mechanism of Action

Chlorotoxin exerts its effects primarily through binding to chloride channels on glioma cells, leading to altered cell signaling pathways. This interaction inhibits cell migration and proliferation, making it a potential therapeutic agent against gliomas.

Process Data

  • Inhibition of Cell Migration: Studies have shown that chlorotoxin fragments can inhibit cell migration effectively, indicating that the C-terminal region plays a critical role in this bioactivity .
  • Cell Death Induction: Chlorotoxin has been observed to induce apoptosis in tumor cells, further supporting its potential as an anticancer agent.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Chlorotoxin is typically presented as a lyophilized powder when commercially available.
  • Solubility: It is soluble in aqueous buffers at physiological pH, making it suitable for biological assays.

Chemical Properties

  • Stability: Chlorotoxin is stable under acidic conditions but can undergo thiolysis under neutral conditions, which may affect its activity during synthesis or storage .
  • pH Sensitivity: Its activity may vary with changes in pH, necessitating careful control during experimental procedures.
Applications

Chlorotoxin has several scientific applications:

  • Targeted Therapy: Due to its selective binding properties, chlorotoxin is being investigated as a vehicle for delivering therapeutic agents directly to tumor cells.
  • Molecular Imaging: Radiolabeled chlorotoxin derivatives have been developed for imaging gliomas using techniques such as positron emission tomography (PET) .
  • Research Tool: Chlorotoxin serves as a valuable tool in studying ion channel functions and cellular signaling pathways involved in cancer progression.

Properties

CAS Number

163515-35-3

Product Name

Chlorotoxin

IUPAC Name

2-[(1R,4R,5aR,8aR,9S,12S,17aS,18S,20aS,21S,24S,27S,30S,33S,36S,39R,42S,45S,48S,51S,62R,65S,74R,77S,80R,86R,92R)-51,80,92-tris(4-aminobutyl)-5a-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]-9-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-39,62-bis(3-amino-3-oxopropyl)-24-benzyl-48,86-bis(3-carbamimidamidopropyl)-20a,33-bis(carboxymethyl)-27,30-bis[(1R)-1-hydroxyethyl]-74-[(4-hydroxyphenyl)methyl]-36-(1H-imidazol-4-ylmethyl)-45-methyl-8a-(2-methylpropyl)-12,42-bis(2-methylsulfanylethyl)-a,3,7a,10,10a,13,15a,18a,19,21a,22,25,28,31,34,37,40,43,46,49,52,61,64,70,73,76,79,82,85,88,91,94,97-tritriacontaoxo-2a,3a,6,7,12a,13a,56,57-octathia-2,6a,9a,11,14,16a,19a,20,22a,23,26,29,32,35,38,41,44,47,50,53,60,63,69,72,75,78,81,84,87,90,93,96,99-tritriacontazahexacyclo[57.41.10.84,54.421,77.014,18.065,69]docosahectan-17a-yl]acetic acid

Molecular Formula

C158H249N53O47S11

Molecular Weight

3996 g/mol

InChI

InChI=1S/C158H249N53O47S11/c1-77(2)55-96-138(241)205-105(144(247)186-86(125(165)228)28-18-47-173-156(166)167)70-264-262-68-103-131(234)177-63-115(217)176-64-116(218)183-87(25-12-15-44-159)128(231)178-65-117(219)184-88(29-19-48-174-157(168)169)129(232)179-66-118(220)185-89(26-13-16-45-160)133(236)202-107-72-267-269-75-110-149(252)195-98(56-81-23-10-9-11-24-81)143(246)208-124(80(5)213)154(257)209-123(79(4)212)153(256)199-102(61-122(226)227)141(244)196-99(58-83-62-172-76-181-83)139(242)189-92(37-39-113(163)215)136(239)190-94(42-53-260-7)132(235)182-78(3)126(229)187-91(30-20-49-175-158(170)171)134(237)188-90(27-14-17-46-161)135(238)203-108(73-266-265-71-106(146(249)193-96)204-137(240)93(38-40-114(164)216)191-151(254)111-31-21-50-210(111)119(221)67-180-130(233)97(194-147(107)250)57-82-33-35-84(214)36-34-82)148(251)198-100(59-120(222)223)140(243)197-101(60-121(224)225)142(245)206-109(150(253)201-103)74-268-263-69-104(200-127(230)85(162)41-52-259-6)145(248)192-95(43-54-261-8)155(258)211-51-22-32-112(211)152(255)207-110/h9-11,23-24,33-36,62,76-80,85-112,123-124,212-214H,12-22,25-32,37-61,63-75,159-162H2,1-8H3,(H2,163,215)(H2,164,216)(H2,165,228)(H,172,181)(H,176,217)(H,177,234)(H,178,231)(H,179,232)(H,180,233)(H,182,235)(H,183,218)(H,184,219)(H,185,220)(H,186,247)(H,187,229)(H,188,237)(H,189,242)(H,190,239)(H,191,254)(H,192,248)(H,193,249)(H,194,250)(H,195,252)(H,196,244)(H,197,243)(H,198,251)(H,199,256)(H,200,230)(H,201,253)(H,202,236)(H,203,238)(H,204,240)(H,205,241)(H,206,245)(H,207,255)(H,208,246)(H,209,257)(H,222,223)(H,224,225)(H,226,227)(H4,166,167,173)(H4,168,169,174)(H4,170,171,175)/t78-,79+,80+,85+,86-,87+,88+,89+,90-,91-,92+,93+,94-,95-,96+,97+,98-,99-,100-,101-,102-,103-,104+,105-,106?,107+,108?,109-,110+,111-,112-,123-,124-/m0/s1

InChI Key

QPAKKWCQMHUHNI-XUJKACQMSA-N

SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(CSSCC4C(=O)NCC(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)C(C)O)C(C)O)CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(NC(=O)C(CSSCC(C(=O)N4)NC(=O)C(NC(=O)C(NC2=O)CC(=O)O)CC(=O)O)NC(=O)C(CCSC)N)CCSC)C(=O)NC(C(=O)NCC(=O)N8CCCC8C(=O)NC(C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCN)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)N)CC(C)C)CCCCN)CCCNC(=N)N

Solubility

Soluble in DMSO

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(CSSCC4C(=O)NCC(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)C(C)O)C(C)O)CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(NC(=O)C(CSSCC(C(=O)N4)NC(=O)C(NC(=O)C(NC2=O)CC(=O)O)CC(=O)O)NC(=O)C(CCSC)N)CCSC)C(=O)NC(C(=O)NCC(=O)N8CCCC8C(=O)NC(C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCN)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)N)CC(C)C)CCCCN)CCCNC(=N)N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NC2CSSCC3C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@H]4C(=O)NCC(=O)NCC(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)[C@@H](C)O)[C@@H](C)O)CC6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@@H](NC(=O)[C@@H](CSSC[C@@H](C(=O)N4)NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(=O)O)CC(=O)O)NC(=O)[C@@H](CCSC)N)CCSC)C(=O)N[C@@H](C(=O)NCC(=O)N8CCC[C@H]8C(=O)N[C@@H](C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCN)CCCNC(=N)N)CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CC(C)C)CCCCN)CCCNC(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.